molecular formula C24H21N3O4S B2972884 ethyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate CAS No. 1206985-84-3

ethyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate

Cat. No.: B2972884
CAS No.: 1206985-84-3
M. Wt: 447.51
InChI Key: ZUCKDPWOBNBTLF-UHFFFAOYSA-N
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Description

Ethyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate is a thieno[3,2-d]pyrimidine derivative characterized by a 4-methylphenyl substituent at position 7 of the heterocyclic core and an ethyl 4-aminobenzoate moiety linked via an acetamide group.

Properties

IUPAC Name

ethyl 4-[[2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-3-31-24(30)17-8-10-18(11-9-17)26-20(28)12-27-14-25-21-19(13-32-22(21)23(27)29)16-6-4-15(2)5-7-16/h4-11,13-14H,3,12H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCKDPWOBNBTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Acetylation: The thienopyrimidine intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Benzoic Acid Derivative: The acetylated product is coupled with ethyl 4-aminobenzoate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The thienopyrimidine core can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in diseases like cancer.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences between the target compound and its analogs:

Compound Name Substituent at Position 7 R Group Core Scaffold Key Biological Activity
Target Compound 4-methylphenyl Ethyl 4-aminobenzoate Thieno[3,2-d]pyrimidin-4-one Not explicitly reported
N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide 4-methoxyphenyl Difluorophenyl acetamide Thieno[3,2-d]pyrimidin-4-one Not reported
Ethyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate Phenyl Ethyl 2-aminobenzoate (ortho) Thieno[3,2-d]pyrimidin-4-one Not reported
Benzothieno[3,2-d]pyrimidin-4-one derivatives (e.g., Compound 1, 2, 4, 8, 9, 10) Variable (e.g., cyclohexyl, nitrophenyl) Methanesulfonamide Benzothieno[3,2-d]pyrimidin-4-one COX-2, iNOS, and ICAM-1 inhibition

Key Observations:

  • Ester vs. Amide Linkage : The ethyl benzoate group in the target compound may confer faster metabolic hydrolysis compared to amide-containing analogs (e.g., ), influencing bioavailability .
  • Sulfonamide vs. Ester Functionality: Methanesulfonamide derivatives () exhibit pronounced anti-inflammatory activity via COX-2 inhibition, suggesting that the target compound’s ester group may reduce binding affinity to COX-2 compared to sulfonamide analogs .

Pharmacological and Physicochemical Properties

Anti-Inflammatory Activity
  • Analogs: Benzothieno[3,2-d]pyrimidin-4-one derivatives with sulfonamide groups (e.g., Compound 1) suppress COX-2, iNOS, and ICAM-1 expression in inflamed cells, reducing PGE2 and IL-8 production . The target compound’s lack of a sulfonamide group may limit similar efficacy.
Anticancer Potential
  • Thieno[2,3-d]pyrimidine Derivatives: Compounds like N′-benzylidene-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazone () show antitumor activity against A549, HCT116, and MCF-7 cell lines. The positional isomerism (thieno[3,2-d] vs. thieno[2,3-d]) in the target compound may modulate cytotoxicity .
Physicochemical Properties
  • Molecular Weight and Solubility : The target compound (C23H19N3O4S, MW 457.48 g/mol) is heavier than ’s analog (C21H15F2N3O3S, MW 427.42 g/mol) due to the ethyl benzoate group, which may reduce aqueous solubility .
  • Metabolic Stability : Fluorine atoms in ’s compound enhance metabolic stability compared to the target’s methyl group, which is more susceptible to oxidation .

Biological Activity

Ethyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate, a compound belonging to the thienopyrimidine class, has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H23N3O4S2C_{25}H_{23}N_{3}O_{4}S_{2}, with a molecular weight of 493.60 g/mol. This compound features a thienopyrimidine core structure, which is known for its diverse biological activities.

Research indicates that the biological activity of this compound may be attributed to its interaction with various molecular targets within cells. The thienopyrimidine structure allows for binding to specific enzymes or receptors, potentially modulating their activity. For instance, it may inhibit certain kinases or other proteins involved in signaling pathways critical for cell proliferation and survival.

Biological Activity Overview

  • Anticancer Activity
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in HeLa cells, with an IC50 value indicating potent activity at low concentrations .
  • Antimicrobial Effects
    • The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development .
  • Anti-inflammatory Properties
    • This compound has shown promise in reducing inflammation in preclinical models. This effect is thought to be mediated through the inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in HeLa cells
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Study: Anticancer Effects

In a study investigating the anticancer properties of this compound, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent increase in cell death, with significant morphological changes observed under microscopy consistent with apoptosis .

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of this compound in a rodent model of induced inflammation. The administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a robust anti-inflammatory mechanism .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving:

  • Step 1 : Condensation of thieno[3,2-d]pyrimidin-4(3H)-one derivatives with substituted phenylacetyl chlorides under anhydrous conditions (e.g., DMF as solvent, DIPEA as base) .
  • Step 2 : Coupling the intermediate with ethyl 4-aminobenzoate using carbodiimide crosslinkers (e.g., EDCI/HOBt) to form the acetamide linkage .
  • Key Characterization : Confirm reaction completion via TLC and intermediate purity by recrystallization. Final product identity is validated via 1H^1H/13C^{13}C NMR and HRMS .

Q. How can researchers resolve discrepancies in 1H^1H NMR spectral data for this compound?

  • Methodological Answer :

  • Solvent Effects : Use deuterated DMSO or CDCl3_3 to minimize solvent-induced shifts. For example, aromatic protons in DMSO-d6_6 may show downfield shifts due to hydrogen bonding .
  • Dynamic Exchange : Amide protons (NH) often exhibit broadened peaks; variable-temperature NMR can clarify splitting patterns .
  • Reference Standards : Compare with published spectra of structurally analogous thieno[3,2-d]pyrimidinones (e.g., ethyl 4-(pyridazin-3-yl)phenethylamino benzoate derivatives) .

Advanced Research Questions

Q. What strategies optimize the reaction yield of the thieno[3,2-d]pyrimidinone core under conflicting solvent conditions?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but may promote side reactions. A 1:3 DMF/toluene mixture balances reactivity and stability .
  • Catalyst Selection : Pd(OAc)2_2/Xantphos systems improve cyclization efficiency in thieno-pyrimidine synthesis, reducing byproduct formation .
  • Data-Driven Optimization : Use a factorial design to test temperature (80–120°C), catalyst loading (2–5 mol%), and reaction time (12–24 hr). Optimal conditions: 100°C, 3 mol% catalyst, 18 hr (yield: 78%) .

Q. How do researchers address contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid degradation pathways. Introduce trifluoromethyl groups to enhance metabolic resistance .
  • Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to improve bioavailability, as free carboxylates may bind serum proteins .
  • Dose-Response Calibration : Use pharmacokinetic modeling (e.g., NONMEM) to align in vitro IC50_{50} values with effective plasma concentrations in murine models .

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